Cas no 903872-35-5 (3'-O-acetylcimicifugoside H-1)
3'-O-acetylcimicifugoside H-1 structure
Product Name:3'-O-acetylcimicifugoside H-1
CAS No:903872-35-5
MF:C37H54O10
MW:658.818672657013
CID:2022460
PubChem ID:91827090
Update Time:2025-04-21
3'-O-acetylcimicifugoside H-1 Chemical and Physical Properties
Names and Identifiers
-
- 3'-O-acetylcimicifugoside H-1
- 903872-35-5
- Q27271546
- 9,19-Cyclolanost-7-ene-16,23-dione, 3-((3-O-acetyl-beta-D-xylopyranosyl)oxy)-24,25-epoxy-11-hydroxy-, (3beta,11beta,24R)-
- 93313JCR38
- UNII-93313JCR38
- 3'-O-Acetylcimicifugoside H1
- 9,19-CYCLOLANOST-7-ENE-16,23-DIONE, 3-((3-O-ACETYL-.BETA.-D-XYLOPYRANOSYL)OXY)-24,25-EPOXY-11-HYDROXY-, (3.BETA.,11.BETA.,24R)-
-
- Inchi: 1S/C37H54O10/c1-18(13-20(39)30-33(5,6)47-30)27-21(40)14-34(7)24-10-9-23-32(3,4)26(46-31-28(43)29(45-19(2)38)22(41)16-44-31)11-12-36(23)17-37(24,36)25(42)15-35(27,34)8/h10,18,22-23,25-31,41-43H,9,11-17H2,1-8H3
- InChI Key: YMZWYWIOGAAVCQ-UHFFFAOYSA-N
- SMILES: CC(C1C2(C(C3C4(C5(CCC(C(C5CC=3)(C)C)OC3C(O)C(OC(=O)C)C(O)CO3)C4)C(C2)O)(C)CC1=O)C)CC(C1C(C)(C)O1)=O
Computed Properties
- Exact Mass: 658.37169792Da
- Monoisotopic Mass: 658.37169792Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 47
- Rotatable Bond Count: 8
- Complexity: 1400
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 14
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 152Ų
3'-O-acetylcimicifugoside H-1 Related Literature
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
903872-35-5 (3'-O-acetylcimicifugoside H-1) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Essenoi Fine Chemical Co., Limited
Gold Member
CN Supplier
Reagent
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
CN Supplier
Bulk
SunaTech Inc.
Gold Member
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Gold Member
CN Supplier
Reagent